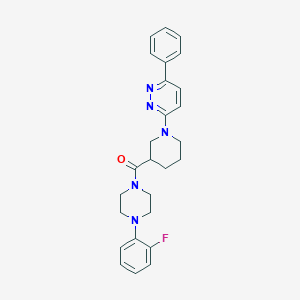(4-(2-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
CAS No.: 1203053-19-3
Cat. No.: VC7332568
Molecular Formula: C26H28FN5O
Molecular Weight: 445.542
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1203053-19-3 |
|---|---|
| Molecular Formula | C26H28FN5O |
| Molecular Weight | 445.542 |
| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C26H28FN5O/c27-22-10-4-5-11-24(22)30-15-17-31(18-16-30)26(33)21-9-6-14-32(19-21)25-13-12-23(28-29-25)20-7-2-1-3-8-20/h1-5,7-8,10-13,21H,6,9,14-19H2 |
| Standard InChI Key | ORZMFQJLTGRLCO-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Molecular Architecture and Physicochemical Properties
The molecular formula of (4-(2-fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone is C27H27FN6O, with a calculated molecular weight of 470.55 g/mol. The compound features three distinct structural domains:
-
2-Fluorophenylpiperazine: A piperazine ring substituted with a 2-fluorophenyl group at the 4-position. This motif is commonly observed in central nervous system (CNS)-targeting agents due to its ability to interact with neurotransmitter receptors .
-
Piperidine-Pyridazine Hybrid: A piperidine ring linked to a 6-phenylpyridazin-3-yl group. The pyridazine ring, a diazine analog, introduces hydrogen-bonding capabilities and aromatic stacking potential, which are critical for binding to enzymatic or receptor targets.
-
Methanone Linker: A ketone group bridges the piperazine and piperidine-pyridazine components, providing conformational rigidity and influencing solubility .
Predicted Physicochemical Properties
Synthetic Strategies and Optimization
The synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds :
Key Synthetic Steps
-
Preparation of 1-(6-Phenylpyridazin-3-yl)piperidin-3-amine:
-
Palladium-catalyzed coupling of 3-iodopyridazine with phenylboronic acid yields 6-phenylpyridazin-3-amine.
-
Reductive amination of pyridazine with piperidin-3-one, followed by Boc protection, generates the piperidine-pyridazine intermediate.
-
-
Synthesis of 4-(2-Fluorophenyl)piperazine-1-carbonyl chloride:
-
Final Coupling via Amide Formation:
-
The piperidine-pyridazine amine is acylated with the piperazine carbonyl chloride under Schotten-Baumann conditions, followed by deprotection to yield the target compound.
-
Challenges and Optimizations:
-
Steric hindrance at the piperidine nitrogen may reduce acylation efficiency, necessitating elevated temperatures or microwave-assisted synthesis .
-
Purification via silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Biological Activity and Structure-Activity Relationships (SAR)
While direct pharmacological data for this compound are unavailable, inferences can be drawn from structurally related molecules:
Hypothesized Targets and Mechanisms
-
Equilibrative Nucleoside Transporters (ENTs):
-
Anti-Tubercular Activity:
-
Pyridazine-containing compounds exhibit IC50 values of 1.35–2.18 μM against Mycobacterium tuberculosis H37Ra. The phenylpyridazine moiety likely disrupts bacterial cell wall synthesis via inhibition of decaprenylphosphoryl-β-D-ribose oxidase.
-
-
Dopamine Receptor Modulation:
SAR Insights
-
Fluorine Substitution: The ortho-fluorine on the phenyl ring enhances metabolic stability and receptor binding affinity compared to chloro or nitro substituents .
-
Pyridazine vs. Pyrimidine: Pyridazine’s electron-deficient nature improves solubility and hydrogen-bond acceptor capacity relative to pyrimidine.
-
Methanone Linker: Replacing the ketone with an ester or amide reduces CNS penetration due to increased polarity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume